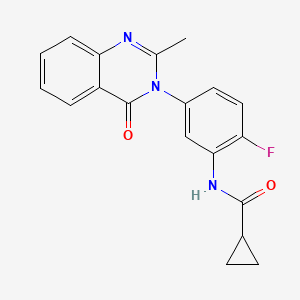
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide is an intricate organic compound known for its potential applications in medicinal chemistry. The structure integrates a fluorophenyl ring, a quinazoline derivative, and a cyclopropanecarboxamide moiety, hinting at significant reactivity and biological activity. This unique assembly suggests its potential as a lead compound in drug discovery efforts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide typically involves a multi-step synthetic route, beginning with the formation of the quinazoline core.
Starting Materials: : The synthesis generally starts with commercially available 2-methyl-4-oxoquinazoline and 2-fluorophenyl cyclopropanecarboxylic acid.
Formation of Intermediate: : These are subjected to a series of condensation reactions to create intermediate compounds that incorporate both the fluorophenyl and quinazoline structures.
Final Cyclization: : The critical step involves cyclization to form the cyclopropanecarboxamide group, often achieved through amide bond formation under mild heating in the presence of a catalyst such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
On an industrial scale, production would be optimized for yield and purity. Automated reaction systems, stringent control over reaction conditions, and the use of high-throughput screening techniques would be employed. Key steps would include:
Large-scale Condensation Reactions: : Carried out in stainless steel reactors.
Purification: : Using chromatography or crystallization techniques to ensure high purity.
Quality Control: : Implementing rigorous analytical techniques like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide undergoes various types of chemical reactions due to its multiple functional groups:
Oxidation and Reduction: : The compound may be subjected to oxidation to produce corresponding quinazoline N-oxides. Conversely, reduction reactions can target the carbonyl groups, reducing them to alcohols.
Substitution Reactions: : The fluorine atom on the phenyl ring allows for nucleophilic aromatic substitution, providing pathways to introduce new substituents.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride for reducing carbonyl groups to hydroxyl groups.
Substitution: : Nucleophiles such as sodium methoxide for aromatic substitution.
Major Products
Applications De Recherche Scientifique
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide has been investigated for several applications:
Chemistry: : As a synthetic intermediate in organic synthesis and as a ligand in catalysis.
Biology: : In cell-based assays to evaluate its pharmacological effects.
Industry: : Used in the development of novel materials with specific electronic properties.
Mécanisme D'action
Molecular Targets and Pathways
The compound's mechanism of action often involves inhibition of specific enzyme targets within biological pathways. Its quinazoline core is suggestive of protein kinase inhibition, a common mechanism in anti-cancer agents. Molecular docking studies reveal high-affinity binding to the ATP-binding site of kinases, preventing phosphorylation of substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide: : Similar structure with chlorine substitution instead of fluorine.
N-(2-fluoro-5-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl)cyclopropanecarboxamide: : Lacks the methyl group on the quinazoline core.
Uniqueness
The fluorine atom in N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide enhances its lipophilicity and metabolic stability compared to its analogs. This slight modification can lead to improved pharmacokinetic properties, making it a compound of interest for further study.
This multi-faceted compound offers numerous pathways for synthetic exploration and potential for impactful applications in various fields of scientific research.
Propriétés
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-11-21-16-5-3-2-4-14(16)19(25)23(11)13-8-9-15(20)17(10-13)22-18(24)12-6-7-12/h2-5,8-10,12H,6-7H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVASMKVMGIUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














